molecular formula C14H19NO3 B8422842 [4-(1,4-Dioxa-8-aza-spiro[4.5]dec-8-yl)-phenyl]-methanol

[4-(1,4-Dioxa-8-aza-spiro[4.5]dec-8-yl)-phenyl]-methanol

Cat. No. B8422842
M. Wt: 249.30 g/mol
InChI Key: GIFWMUAXCIDBNU-UHFFFAOYSA-N
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Patent
US06525202B2

Procedure details

Sodium borohydride (3.78 g, 100 mmol) was added in four portions to a stirred solution of 4-(1,4-dioxa-8-aza-spiro[4.5]dec-8-yl)-benzaldehyde (4.94 g, 20 mmol) (Taylor, E. C., Skotnicki, J. S. Synthesis, 1981, 606) in methanol/tetrahydrofuran (1:1, 100 mL) at 0° C. and the resulting solution was stirred at 0° C. for 30 minutes and then at room temperature for 1 hour. Methylene chloride was added and the solution was washed with water and dried over sodium sulfate. The solvents were removed and the residue was solidified upon standing (5.0 g, 100%); 1H NMR (300 MHz, CDCl3) δ 1.84 (t, J=5.7 Hz, 4H), 3.33 (t, J=5.7 Hz, 4H), 3.99 (s, 4H), 4.59 (d, J=5.8 Hz, 2H), 6.93 (d, J=8.7 Hz, 2H), 7.24 (d, J=8.7 Hz, 2H); MS (ES) m/z: 249.9 (MH+); HRMS Calcd. for C14H20NO3 (MH+): 250.1443. Found: 250.1434.
Quantity
3.78 g
Type
reactant
Reaction Step One
Quantity
4.94 g
Type
reactant
Reaction Step One
Name
methanol tetrahydrofuran
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[O:3]1[C:7]2([CH2:12][CH2:11][N:10]([C:13]3[CH:20]=[CH:19][C:16]([CH:17]=[O:18])=[CH:15][CH:14]=3)[CH2:9][CH2:8]2)[O:6][CH2:5][CH2:4]1.C(Cl)Cl>CO.O1CCCC1>[O:6]1[C:7]2([CH2:12][CH2:11][N:10]([C:13]3[CH:20]=[CH:19][C:16]([CH2:17][OH:18])=[CH:15][CH:14]=3)[CH2:9][CH2:8]2)[O:3][CH2:4][CH2:5]1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
3.78 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
4.94 g
Type
reactant
Smiles
O1CCOC12CCN(CC2)C2=CC=C(C=O)C=C2
Name
methanol tetrahydrofuran
Quantity
100 mL
Type
solvent
Smiles
CO.O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the resulting solution was stirred at 0° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at room temperature for 1 hour
Duration
1 h
WASH
Type
WASH
Details
the solution was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvents were removed

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
O1CCOC12CCN(CC2)C2=CC=C(C=C2)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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